Triceteareth-4 Phosphate is a synthetic compound categorized as an organophosphorus surfactant, primarily used for its emulsifying and solubilizing properties. It is chemically defined as a phosphate ester derived from the reaction of cetearyl alcohol and polyethylene glycol with four ethylene oxide units. The molecular formula of Triceteareth-4 Phosphate is , and it has a molecular weight of approximately 300.33 g/mol . This compound is recognized for its high boiling point and versatility in various applications, including cosmetics, plastics, and agricultural products.
The synthesis of Triceteareth-4 Phosphate typically involves the esterification of cetearyl alcohol with phosphoric acid or its derivatives, followed by the addition of polyethylene glycol. This process allows for the incorporation of ethylene oxide units, enhancing the compound's emulsifying capabilities. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Triceteareth-4 Phosphate finds widespread use across various industries due to its multifunctional properties:
Studies on Triceteareth-4 Phosphate have highlighted its interaction with other chemical agents in formulations. For instance, it can stabilize oil-in-water emulsions by reducing interfacial tension between oil and water phases. Its efficacy as a surfactant is enhanced when combined with other emulsifiers or surfactants that complement its properties . Furthermore, research indicates that while it serves well in cosmetic formulations, caution is advised due to its potential allergenic effects .
Several compounds share structural similarities or functional properties with Triceteareth-4 Phosphate. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Trilaureth-4 Phosphate | 119415-05-3 | Anionic emulsifier effective in oil-in-water systems; similar structure but different alkyl chain length. |
Ceteareth-20 | 68439-49-6 | A nonionic emulsifier used in creams; has a longer ethylene oxide chain compared to Triceteareth-4 Phosphate. |
Polysorbate 20 | 9005-64-5 | A nonionic surfactant used widely in food and cosmetics; known for its mildness but different chemical structure. |
Glyceryl Stearate | 123-94-4 | An emulsifier derived from glycerin; used for its moisturizing properties but differs in hydrophilic-lipophilic balance. |
Triceteareth-4 Phosphate is unique due to its specific combination of phosphate functionality with cetearyl alcohol's hydrophobic characteristics, making it particularly effective in stabilizing emulsions while providing a creamy texture in formulations .
TRICETEARETH-4 PHOSPHATE represents a complex organophosphorus surfactant with the established molecular formula C12H29O6P [1] [3]. The compound is officially registered under Chemical Abstracts Service number 119415-05-3 and carries the European Community number 601-610-5 [1] [3]. The molecular weight has been consistently determined as 300.33 grams per mole across multiple analytical determinations [1] .
The structural elucidation reveals that TRICETEARETH-4 PHOSPHATE functions as a phosphate ester derived from the reaction of cetearyl alcohol with polyethylene glycol containing four ethylene oxide units [4]. The Food and Drug Administration Unique Ingredient Identifier for this compound is 69534Y66NO [4] [7]. The systematic chemical nomenclature identifies this substance as Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-hydroxy-, mono-C16-20-alkyl ethers, phosphates, sodium salts [3].
Table 1: Molecular Identification Parameters
Parameter | Value |
---|---|
Molecular Formula | C12H29O6P |
Molecular Weight (g/mol) | 300.33 |
CAS Registry Number | 119415-05-3 |
EC Number | 601-610-5 |
FDA UNII | 69534Y66NO |
Chemical Class | Organophosphorus Surfactant |
Structural Type | Phosphate Ester |
The architectural framework of TRICETEARETH-4 PHOSPHATE is characterized by its polyoxyethylene alkyl ether phosphate structure, which integrates both hydrophilic and hydrophobic domains within a single molecular entity [1] [7]. The hydrophobic portion consists of cetearyl alcohol, representing a mixture of cetyl alcohol (C16) and stearyl alcohol (C18) fatty alcohols [1]. This alkyl chain configuration provides the compound with its lipophilic characteristics essential for surfactant functionality [7].
The hydrophilic segment incorporates a polyoxyethylene chain containing four ethylene oxide units, which enhances water solubility and surface-active properties [4]. The phosphate group serves as the primary anionic functionality, contributing to the compound's classification as an anionic surfactant [7]. The polyoxyethylene chain adopts a linear configuration through successive ether linkages, creating a flexible hydrophilic segment that can interact effectively with aqueous environments [9].
The ethoxylation process responsible for creating the polyoxyethylene segment involves the controlled addition of ethylene oxide to cetearyl alcohol under specific temperature and pressure conditions [33]. This process results in a distribution of ethoxylate chain lengths, with the numerical designation "4" representing the average number of ethylene oxide units incorporated per molecule [33]. The polyoxyethylene segment exhibits characteristic ether oxygen atoms at regular intervals, contributing to the compound's hydrogen bonding capacity and aqueous solubility [9].
Table 2: Structural Components Analysis
Component | Description | Function |
---|---|---|
Alkyl Chain | C16-C18 Cetearyl | Hydrophobic Domain |
Ethylene Oxide Units | 4 Average | Hydrophilic Enhancement |
Phosphate Group | PO4³⁻ | Anionic Functionality |
Ether Linkages | Polyoxyethylene | Chain Flexibility |
TRICETEARETH-4 PHOSPHATE exists as a complex mixture of mono-, di-, and tri-phosphate configurations, reflecting the inherent variability in phosphorylation reactions [12] [13]. The monoester configuration represents the predominant form, where a single alkyl ethoxylate chain is attached to the phosphoric acid moiety [12]. Commercial phosphate ester surfactants typically contain varying ratios of these phosphate forms, with monoester concentrations ranging from 50 to 70 percent in typical formulations [12].
The diester configuration involves two alkyl ethoxylate chains attached to a central phosphoric acid unit, typically comprising 10 to 40 percent of the total phosphate ester mixture [12]. The triester form, where three alkyl chains are phosphorylated, represents the least abundant configuration in commercial preparations [13]. The distribution of these phosphate forms significantly influences the surface-active properties and performance characteristics of the final product [24].
Analytical determination of phosphate configurations employs acid value measurements at multiple inflection points, corresponding to the different ester forms present [12]. The first inflection point corresponds to free phosphoric acid content, the second to monoester concentration, and the third to diester levels [12]. The mono-to-diester ratio typically ranges from 1.65 to 5.00 in commercial formulations, indicating the predominance of monoester forms [12].
Table 3: Phosphate Configuration Distribution
Configuration | Typical Range (%) | Structural Features |
---|---|---|
Monoester | 50-70 | Single alkyl chain attachment |
Diester | 10-40 | Dual alkyl chain attachment |
Triester | <5 | Triple alkyl chain attachment |
Free Phosphoric Acid | <3 | Unreacted phosphoric acid |
The phosphorylation mechanism involves the reaction of polyoxyethylene alkyl ethers with phosphoric acid derivatives under controlled conditions [13]. The process can utilize either phosphoric anhydride or polyphosphoric acid as phosphorylating agents, with reaction parameters including temperature, molar ratios, and reaction time influencing the final distribution of phosphate forms [13] [24].
TRICETEARETH-4 PHOSPHATE belongs to an extensive homologous series of polyoxyethylene alkyl ether phosphates, where structural variations occur through modifications in alkyl chain length and ethylene oxide content [17]. The homologous nature of this series allows for systematic property modulation through controlled structural modifications [17]. Analogous compounds within this series include TRILAURETH-4 PHOSPHATE, which incorporates lauryl alcohol (C12) instead of cetearyl alcohol, demonstrating the impact of alkyl chain variation [7].
The structural variations within the homologous series extend beyond alkyl chain modifications to include ethylene oxide content variations [16]. Commercial ethoxylated surfactants typically exhibit ethylene oxide distributions ranging from 1 to 100 units, with the average chain length following normal distribution patterns [16]. For phosphate ester derivatives, ethylene oxide content typically ranges between 1 and 4 units to optimize surface-active properties [16].
Chain length distribution analysis reveals that cetearyl-based compounds incorporate both C16 and C18 alkyl chains, creating a bimodal distribution that influences physical properties [20]. The molecular weight distribution reflects this structural heterogeneity, with individual components ranging from approximately 280 to 320 grams per mole depending on specific alkyl chain composition [20]. This distribution contributes to the compound's effectiveness across varied application conditions [19].
Table 4: Homologous Series Variations
Compound Type | Alkyl Chain | EO Units | Molecular Weight Range |
---|---|---|---|
Trilaureth-4 Phosphate | C12 | 4 | 268-272 |
Triceteareth-4 Phosphate | C16-C18 | 4 | 295-305 |
Tristeareth-4 Phosphate | C18 | 4 | 310-315 |
The homologous series demonstrates systematic property changes related to alkyl chain length modifications [18]. Increased alkyl chain length correlates with enhanced hydrophobic character and modified wetting properties [24]. The relationship between molecular structure and surface activity follows predictable patterns within the homologous series, enabling rational compound selection for specific applications [17].
The molecular weight distribution of TRICETEARETH-4 PHOSPHATE reflects the inherent complexity arising from both ethoxylation and phosphorylation processes [21] [23]. The ethoxylation reaction produces a distribution of ethylene oxide chain lengths following Poisson distribution characteristics, with the average value of four ethylene oxide units representing the statistical mean [21]. Individual molecular species within the distribution can range from zero to eight or more ethylene oxide units [21].
Advanced analytical techniques including liquid chromatography-tandem mass spectrometry enable detailed characterization of the molecular weight distribution [21]. The analysis reveals that ethoxymers containing 3 to 5 ethylene oxide units exhibit the highest analytical response, while those with more than 15 units show diminished detection sensitivity [21]. This analytical behavior reflects the fundamental relationship between ethoxylate chain length and ionization efficiency in mass spectrometric analysis [21].
The phosphorylation step introduces additional complexity to the molecular weight distribution through the formation of mono-, di-, and tri-phosphate species [34]. Each ethoxylate homolog can exist in multiple phosphorylated forms, creating a matrix of molecular species with distinct molecular weights [34]. The overall distribution encompasses molecular weights ranging from approximately 260 to 340 grams per mole for the complete mixture [20].
Table 5: Molecular Weight Distribution Characteristics
Component | Molecular Weight Range (g/mol) | Relative Abundance |
---|---|---|
Low EO Species (0-2 units) | 260-285 | Low |
Medium EO Species (3-5 units) | 285-320 | High |
High EO Species (6-8 units) | 320-340 | Medium |
Phosphate Variants | +/-80 per phosphate | Variable |
The molecular weight distribution significantly influences the compound's performance characteristics, with different molecular weight fractions contributing distinct properties to the overall mixture [23]. Lower molecular weight species typically exhibit enhanced wetting properties, while higher molecular weight components provide superior emulsification characteristics [24]. The optimization of molecular weight distribution through controlled synthesis conditions enables the development of products with tailored performance profiles [34].
TRICETEARETH-4 PHOSPHATE exhibits distinctive physical characteristics that define its behavior in cosmetic and pharmaceutical formulations. The compound presents as a wax-like to solid material at room temperature [1] [2] [3], with a waxy consistency that transitions to a semi-solid state under standard conditions [2] [3]. This physical state is particularly advantageous for formulations requiring structural integrity and controlled release properties.
The commercial form of TRICETEARETH-4 PHOSPHATE is typically supplied as pellets [3], facilitating ease of handling and incorporation into manufacturing processes. The compound's texture properties enable the creation of creamy, non-greasy formulations [4] [2], making it particularly suitable for skin care applications where sensorial attributes are paramount.
Table 3.1.1: Physical State and Organoleptic Properties
Parameter | Description | Reference |
---|---|---|
Physical State at Room Temperature | Wax to solid | [1] [2] [3] |
Consistency | Waxy consistency, semi-solid | [2] [3] |
Form (Commercial) | Pellets | [3] |
Texture Properties | Enables creamy texture, non-greasy formulations | [4] [2] |
Color | Not specified in available literature | - |
Odor | Not specified in available literature | - |
The solubility characteristics of TRICETEARETH-4 PHOSPHATE demonstrate a complex relationship with various media and formulation parameters. In aqueous systems, the compound exhibits variable solubility ranging from insoluble to soluble in water [1], with solubility significantly influenced by the degree of ethoxylation. Specifically, solubility increases with the increase of ethylene oxide (EO) number [1], highlighting the importance of the polyethylene glycol chain length in determining aqueous compatibility.
The compound demonstrates pH-dependent behavior with stability maintained across a broad pH range of 3-9 [2] [5], making it suitable for diverse formulation environments. In alcohol-containing systems, TRICETEARETH-4 PHOSPHATE shows compatibility up to 5% ethanol concentration [5], providing flexibility for formulations requiring alcohol-based components.
Electrolyte tolerance represents another critical solubility parameter, with the compound maintaining compatibility up to 1.0% sodium chloride concentration [5]. This electrolyte tolerance is particularly valuable in formulations containing salt-based ingredients or those exposed to varying ionic strength conditions.
Table 3.2.1: Solubility Profile Data
Medium | Solubility | Notes | Source |
---|---|---|---|
Water (cold) | Insoluble to soluble | EO number affects solubility | [1] |
Water (with EO increase) | Increases with EO number | Higher ethoxylation improves water solubility | [1] |
Aqueous systems | Variable based on formulation | pH dependent (stable 3-9) | [2] [5] |
Alcohol systems | Compatible up to 5% EtOH | Moderate alcohol tolerance | [5] |
Electrolyte solutions | Compatible up to 1.0% NaCl | Good electrolyte tolerance | [5] |
TRICETEARETH-4 PHOSPHATE demonstrates robust thermal stability characteristics essential for processing and storage applications. The compound exhibits a melting range of 42-49°C [2] [5], positioning it as a semi-solid material at typical ambient temperatures while maintaining flowability during standard cosmetic manufacturing processes.
The thermal stability profile indicates that the compound remains stable at elevated temperatures [2] [6], making it suitable for heat-processing applications common in cosmetic and pharmaceutical manufacturing. Processing temperatures of 70-80°C are commonly employed [7] [8], well within the compound's thermal tolerance range.
Phase behavior analysis reveals that TRICETEARETH-4 PHOSPHATE maintains structural integrity across its pH stability range [5] [6], contributing to consistent emulsion formation and stability. A particularly noteworthy characteristic is the compound's ability to form liquid crystals in the presence of fatty alcohols [2] [5], which enhances emulsion stability and provides unique rheological properties.
Table 3.3.1: Thermal Stability and Phase Behavior
Parameter | Value/Range | Application Notes | Reference |
---|---|---|---|
Melting Range | 42-49°C | Semi-solid at room temperature | [2] [5] |
Thermal Stability | Stable at elevated temperatures | Suitable for heat processing | [2] [6] |
pH Stability Range | 3-9 | Wide pH compatibility | [2] [5] |
Phase Behavior | Maintains structure across pH range | Stable emulsion formation | [5] [6] |
Liquid Crystal Formation | Yes (with fatty alcohols) | Enhanced with co-emulsifiers | [2] [5] |
Processing Temperature | 70-80°C recommended | Standard cosmetic processing | [7] [8] |
The pH tolerance of TRICETEARETH-4 PHOSPHATE represents one of its most advantageous characteristics for formulation chemistry. The compound demonstrates exceptional pH stability across a range of 3-9 [2] [5], encompassing both acidic and alkaline formulation environments. This broad pH compatibility enables its incorporation into diverse product types, from acidic vitamin C serums to alkaline cleansing formulations.
Electrolyte compatibility studies indicate tolerance up to 1.0% sodium chloride concentration [5], with the notation system indicating moderate to good electrolyte compatibility. This characteristic is particularly valuable in formulations containing ionic ingredients or those designed for use in environments with varying salt concentrations.
The compound's pre-neutralized anionic nature [2] [5] contributes to its stability in electrolyte-containing systems, reducing the potential for ionic interactions that could destabilize the formulation. This pre-neutralization also simplifies formulation procedures by eliminating the need for additional neutralizing agents in many applications.
TRICETEARETH-4 PHOSPHATE exhibits well-defined surface-active properties that underpin its functionality as an emulsifying agent. The compound possesses an HLB (Hydrophilic-Lipophilic Balance) value of 11 [2] [5], positioning it as an effective oil-in-water (O/W) emulsifier. This HLB value indicates a predominantly hydrophilic character while maintaining sufficient lipophilic properties for interfacial activity.
The surface tension reduction capability enables effective emulsification by modifying interfacial tension between water and oil phases [9] [10]. This interfacial activity is fundamental to the compound's ability to create stable emulsions and facilitate the incorporation of immiscible components in cosmetic formulations.
Micelle formation represents another critical aspect of the compound's surface activity. TRICETEARETH-4 PHOSPHATE forms micelles [1] [4], providing solubilization capability for hydrophobic ingredients. While specific Critical Micelle Concentration (CMC) values are not available in the reviewed literature, the compound's demonstrated ability to solubilize oils and active ingredients indicates effective micelle formation at practical use concentrations.
Table 3.5.1: Surface Activity Parameters
Parameter | Value | Functional Impact | Source |
---|---|---|---|
HLB Value | 11 | Hydrophilic-lipophilic balance suitable for O/W | [2] [5] |
Emulsion Type | Oil-in-water (O/W) | Efficient for cosmetic emulsions | [2] [5] |
Surface Tension Reduction | Effective reduction | Enables emulsification | [9] [10] |
Interfacial Activity | Modifies interfacial tension | Water-oil phase stabilization | [9] [10] |
Micelle Formation | Forms micelles | Solubilization capability | [1] [4] |
Critical Micelle Concentration | Not specified | Concentration-dependent activity | Not available |
The rheological behavior of TRICETEARETH-4 PHOSPHATE in solution systems demonstrates its capability to modify flow properties and contribute to formulation texture. The compound enables the creation of formulations with creamy textures [2], while maintaining non-greasy sensorial properties [4] [2]. This rheological contribution is particularly valuable in skin care formulations where texture and application properties significantly influence user acceptance.
In emulsion systems, TRICETEARETH-4 PHOSPHATE contributes to viscosity development and structural stability [6]. The compound's ability to form liquid crystals in the presence of fatty alcohols [2] [5] provides additional rheological benefits, creating structured systems that enhance stability and modify flow behavior.
The usage level of 1-4% [2] [5] typically provides sufficient rheological modification for most cosmetic applications, indicating efficient thickening and structuring properties. The compound's compatibility with various co-emulsifiers and structuring agents allows for fine-tuning of rheological properties to meet specific formulation requirements.
Stability studies indicate that formulations containing TRICETEARETH-4 PHOSPHATE maintain viscosity stability under various storage conditions [6] [11], with pH values remaining stable over extended periods [6]. This rheological stability is crucial for maintaining product performance throughout the intended shelf life.